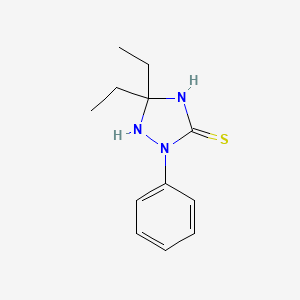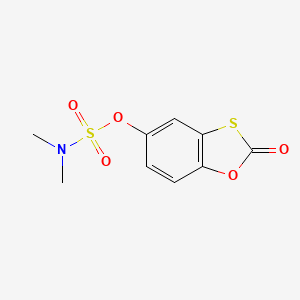
5,5-Diethyl-2-phenyl-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-2-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound belonging to the class of 1,2,4-triazolidine-3-thiones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, characterized by the presence of a triazolidine ring fused with a thione group, imparts significant chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of aldehydes or ketones with thiosemicarbazide. One efficient method employs meglumine as a reusable catalyst in water. This eco-friendly procedure involves stirring the reaction mixture at room temperature, resulting in high yields of the desired product .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar reaction conditions. The use of water as a solvent and meglumine as a catalyst ensures an environmentally sustainable process. The reaction is typically carried out in large reactors with continuous stirring to maintain uniformity and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 5,5-Diethyl-2-phenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazolidine derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-2-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione
- 4-Phenyl-1,2,4-triazoline-3,5-dione
Comparison: 5,5-Diethyl-2-phenyl-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione, the diethyl substitution enhances its lipophilicity and potentially its biological activity. On the other hand, 4-Phenyl-1,2,4-triazoline-3,5-dione is primarily used as an oxidizing agent and has different reactivity due to the presence of a dione group .
Properties
Molecular Formula |
C12H17N3S |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
5,5-diethyl-2-phenyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C12H17N3S/c1-3-12(4-2)13-11(16)15(14-12)10-8-6-5-7-9-10/h5-9,14H,3-4H2,1-2H3,(H,13,16) |
InChI Key |
MJCTZGPFYYZDSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC(=S)N(N1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2,4-Dibromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11520202.png)
![4-(4-chlorophenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-thiazole](/img/structure/B11520205.png)
![N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B11520207.png)
![4-bromo-2-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11520215.png)
![ethyl 5-(acetyloxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11520218.png)

![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate](/img/structure/B11520224.png)
![N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]propanehydrazide](/img/structure/B11520226.png)
![8-(4-hydroxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11520233.png)
![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3,4-dichlorophenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11520244.png)
![(5E)-5-[4-(propan-2-yl)benzylidene]-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11520252.png)
![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11520258.png)
![2-hydroxy-N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide](/img/structure/B11520270.png)
![4-[4,5-bis(3-iodophenyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B11520272.png)
